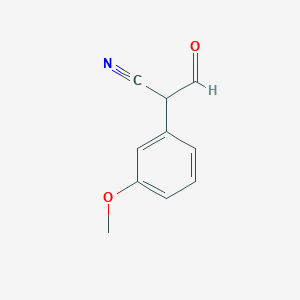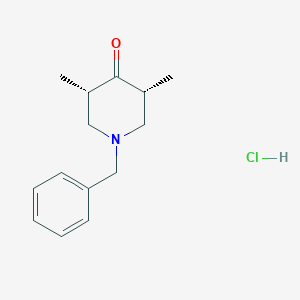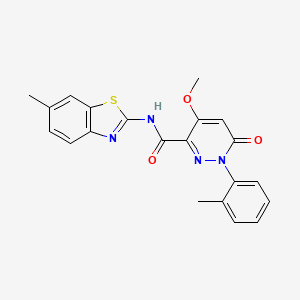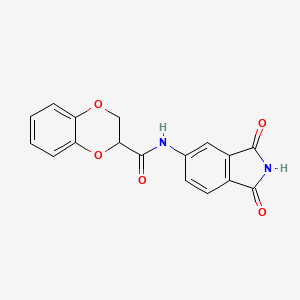
N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as PTCC, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- Design and Synthesis of HDAC Inhibitors : The synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally similar compound, as an orally active histone deacetylase (HDAC) inhibitor has been described. This compound exhibits selective inhibition of HDACs, showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
- Novel Cycloaddition Reactions : Research on N-(tributylstannylmethyl)thioamides demonstrated effective generation of azomethine ylides, leading to the synthesis of pyrrolidine and pyrrole derivatives, showcasing innovative pathways in synthetic organic chemistry (Komatsu et al., 2006).
Anticancer and Antimicrobial Studies
- Anticancer Agents : Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides were synthesized and showed promising antidepressant and nootropic activities. Some derivatives exhibited significant antidepressant activity, highlighting the potential for CNS-active agents (Thomas et al., 2016).
- Antimicrobial and Antitumor Zinc(II) Complexes : Zinc(II) complexes with pyridine thiazole derivatives were prepared and characterized for their antimicrobial and antitumor activities. These studies revealed that metal complexes could have higher bioactivity than the free ligands, indicating a pathway for developing bioactive materials with novel properties (Xun-Zhong et al., 2020).
Chemical Analysis and Properties
- Crystal Structure Analysis : The crystal structure of an N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, showing significant differences in the orientation of the pyridine and benzene rings in the molecule. This structural information aids in understanding the compound's interactions at the molecular level (Artheswari et al., 2019).
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(18-12-13-6-1-4-10-17-13)16(8-2-3-9-16)14-7-5-11-20-14/h1,4-7,10-11H,2-3,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGSQFRGAVHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)

![5-Adamantan-1-ylmethyl-4-cyclopropyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B2748652.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2748653.png)
![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate](/img/structure/B2748654.png)
![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)
![1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2748656.png)


![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2748661.png)